molecular formula C24H29N5O2S B10940307 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone

3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone

Cat. No.: B10940307
M. Wt: 451.6 g/mol
InChI Key: MYCAYPQAPCTLFG-BRJLIKDPSA-N
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Description

3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone typically involves multiple steps. The starting materials include 3-Allyl-2-hydroxybenzaldehyde and a triazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-Allyl-2-oxobenzaldehyde, while reduction of the hydrazone linkage can produce 3-Allyl-2-hydroxybenzaldehyde amine derivatives .

Scientific Research Applications

3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage and triazole ring are key features that enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the triazole ring and adamantyl group distinguishes it from simpler analogs and enhances its potential for diverse applications .

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

1-(2-adamantyl)-2-[[5-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H29N5O2S/c1-2-4-16-5-3-6-17(22(16)31)12-25-27-23-26-24(29-28-23)32-13-20(30)21-18-8-14-7-15(10-18)11-19(21)9-14/h2-3,5-6,12,14-15,18-19,21,31H,1,4,7-11,13H2,(H2,26,27,28,29)/b25-12+

InChI Key

MYCAYPQAPCTLFG-BRJLIKDPSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5)O

Origin of Product

United States

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